(3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Description

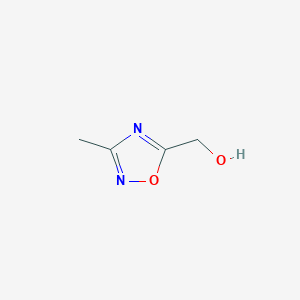

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKJMIGPYYWVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555451 | |

| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112960-56-2 | |

| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of the 1,2,4-Oxadiazole Scaffold

An In-depth Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

The five-membered 1,2,4-oxadiazole ring is a heterocyclic motif of considerable interest in contemporary drug discovery and medicinal chemistry.[1] Its prevalence stems from its unique properties as a bioisostere for amide and ester groups, offering enhanced metabolic stability and favorable pharmacokinetic characteristics.[2] this compound is a key building block within this chemical space, incorporating a reactive primary alcohol for further synthetic elaboration. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and professionals engaged in drug development and synthetic chemistry.

PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and research. Key computed and reported data are summarized below.

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, solubility, and reactivity. The data presented in Table 1 have been aggregated from established chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 112960-56-2 | PubChem[3] |

| Molecular Formula | C₄H₆N₂O₂ | PubChem[3] |

| Molecular Weight | 114.10 g/mol | PubChem[3], Sunway Pharm Ltd[4] |

| Canonical SMILES | CC1=NOC(=N1)CO | PubChem[3] |

| XLogP3 (Lipophilicity) | -0.3 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. While a dedicated experimental spectrum was not available, the expected signatures based on the structure are outlined in Table 2. These predictions are based on standard chemical shift values and the electronic environment of the nuclei.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Expected Chemical Shifts (ppm) or Key Peaks | Rationale & Notes |

| ¹H NMR | ~2.4 ppm (s, 3H, -CH₃)~4.8 ppm (s, 2H, -CH₂-)Variable (br s, 1H, -OH) | The methyl group is attached to an sp² carbon of the heterocycle. The methylene protons are adjacent to the electronegative oxygen and the oxadiazole ring. The hydroxyl proton shift is solvent and concentration-dependent. |

| ¹³C NMR | ~12 ppm (-CH₃)~55 ppm (-CH₂OH)~168 ppm (C3-CH₃)~175 ppm (C5-CH₂OH) | The chemical shifts of the two oxadiazole ring carbons are significantly downfield due to the influence of the adjacent heteroatoms. |

| Mass Spec (MS) | [M+H]⁺ = 115.0502 | Calculated for C₄H₇N₂O₂⁺. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. |

| Infrared (IR) | 3200-3600 cm⁻¹ (broad, O-H stretch)2850-3000 cm⁻¹ (C-H stretch)1600-1650 cm⁻¹ (C=N stretch) | The broad hydroxyl peak is characteristic. The C=N stretch from the oxadiazole ring is a key identifier. |

Note: NMR shifts are predictions relative to TMS and can vary based on the deuterated solvent used. For reference, common solvent residual peaks should be consulted.[5]

PART 2: Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and reliable method involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a dehydrative cyclization.

Proposed Synthesis Workflow

A logical synthetic route to this compound involves the reaction of acetamidoxime with a protected form of glycolic acid, such as an ester, followed by cyclization and subsequent reduction of the ester to the primary alcohol.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. This compound | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:112960-56-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol physical properties

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its value lies in its remarkable stability and its function as a bioisosteric replacement for amide and ester functionalities. This substitution can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and modulate its binding to biological targets.[4] The target molecule of this guide, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, represents a key building block incorporating this valuable scaffold. The primary alcohol moiety provides a versatile handle for further chemical elaboration, making it a crucial intermediate in the synthesis of more complex pharmaceutical agents.

This guide provides an in-depth exploration of the core synthetic strategies for constructing the 3-methyl-1,2,4-oxadiazole-5-yl framework, offering field-proven insights into reaction mechanisms, experimental protocols, and pathway optimization for researchers and drug development professionals.

Part 1: Foundational Strategies for 1,2,4-Oxadiazole Ring Construction

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles predominantly relies on two robust and versatile strategies. The choice between them often depends on the availability of starting materials and the desired substitution pattern.

-

Amidoxime Acylation and Cyclodehydration: This is the most prevalent and classical approach, involving the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride, ester, or anhydride).[5][6] The reaction proceeds via an O-acylated amidoxime intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable oxadiazole ring.[7]

-

1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[5][8] While powerful, it often requires the in situ generation of the unstable nitrile oxide intermediate, typically from an aldoxime or hydroximoyl chloride.[9]

The amidoxime pathway is generally favored for its operational simplicity and the wide availability of the requisite starting materials.

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemintech.ru [chemintech.ru]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Properties, Synthesis, and Applications in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The document begins by detailing the fundamental physicochemical properties of the molecule, with a primary focus on its molecular weight and structure. It then presents a robust, field-proven methodology for its synthesis and subsequent analytical characterization, emphasizing techniques that ensure structural integrity and purity. The core of this guide explains the strategic importance of the 1,2,4-oxadiazole scaffold in drug design, particularly its role as a bioisosteric replacement for metabolically labile functional groups. This guide is intended to serve as an essential resource for researchers engaged in the design and development of novel therapeutics leveraging this versatile chemical entity.

Physicochemical and Structural Properties

This compound is a small heterocyclic molecule featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 5-position. Understanding its core properties is the foundational step for its application in any research or development context.

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. The molecular formula for this compound is C₄H₆N₂O₂.[1][2] Based on this, its key molecular weights are calculated.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | PubChem[1] |

| Average Molecular Weight | 114.10 g/mol | PubChem[1] |

| Monoisotopic Mass | 114.042927438 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 112960-56-2 | Sunway Pharm Ltd[3] |

| Density | 1.285 g/cm³ | ChemNet[2] |

| Boiling Point | 248.2°C at 760 mmHg | ChemNet[2] |

| SMILES | CC1=NOC(=N1)CO | PubChem[1] |

| InChIKey | OQKJMIGPYYWVKU-UHFFFAOYSA-N | PubChem[1] |

Safety and Handling: According to the Globally Harmonized System (GHS) classification, this compound is considered harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling this chemical.

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration reaction. For this compound, this involves reacting acetamidoxime with a protected form of glycolic acid, followed by the reduction of the intermediate to yield the final primary alcohol.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Rationale: This protocol employs a two-step process. First, the 1,2,4-oxadiazole ring is constructed via cyclodehydration, a standard and high-yielding method for this heterocycle.[4] An ester is used as a stable, protected precursor to the alcohol. Second, the ester is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), a standard transformation in organic synthesis.

Step 1: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

-

To a solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C.

-

Allow the mixture to stir for 30 minutes at 0°C.

-

Add a solution of ethyl chloroacetate (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Heat the reaction mixture to reflux for 4-6 hours to induce cyclodehydration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, quench carefully with water, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Slowly add a solution of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with ethyl acetate.

-

Combine the filtrates, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Analytical Characterization

Confirming the identity, purity, and molecular weight of the synthesized compound is a non-negotiable step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a self-validating system for structural confirmation.

Caption: Analytical workflow for structural and purity verification.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺, which directly confirms the molecular mass.[6]

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

-

Acquire the spectrum in positive ion mode.

-

Expected Result: A prominent peak should be observed at an m/z corresponding to the protonated molecule [C₄H₆N₂O₂ + H]⁺, which is approximately 115.0502. The high-resolution measurement allows for confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for unambiguous structural elucidation and purity assessment.[7]

Protocol: ¹H and ¹³C NMR

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

Expected ¹H NMR Signals:

-

A singlet corresponding to the methyl protons (CH₃) at approximately δ 2.3-2.5 ppm.

-

A singlet corresponding to the methylene protons (CH₂) at approximately δ 4.7-4.9 ppm.

-

A broad singlet or triplet (depending on solvent and concentration) for the hydroxyl proton (OH), which is exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals:

-

A signal for the methyl carbon (CH₃).

-

A signal for the methylene carbon (CH₂OH).

-

Two distinct signals for the quaternary carbons of the 1,2,4-oxadiazole ring (C3 and C5).

-

Significance in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery.[4][8] Its value stems primarily from its role as a robust bioisostere and its association with a wide spectrum of biological activities.[9][10]

The 1,2,4-Oxadiazole as a Bioisostere

A major challenge in drug development is overcoming the poor metabolic stability of ester and amide functionalities, which are susceptible to hydrolysis by esterases and amidases in the body. The 1,2,4-oxadiazole ring is an effective bioisosteric replacement for these groups.[9] It mimics their size, geometry, and electronic properties, allowing it to maintain or improve binding to biological targets while being significantly more resistant to metabolic degradation. This strategic replacement can enhance a drug candidate's pharmacokinetic profile, leading to improved bioavailability and a longer half-life.

Caption: The 1,2,4-oxadiazole ring as a stable bioisostere for esters and amides.

Spectrum of Biological Activity

Compounds containing the 1,2,4-oxadiazole core have demonstrated an exceptionally broad range of pharmacological effects. This versatility makes them attractive starting points for drug discovery programs across various therapeutic areas. Documented activities include:

The presence of the (hydroxymethyl) group in this compound provides a valuable chemical handle for further synthetic elaboration, allowing for its incorporation into larger, more complex molecules to explore these diverse biological targets.

Conclusion

This compound, with a molecular weight of 114.10 g/mol , is more than a simple chemical entity; it is a valuable building block for the synthesis of advanced pharmaceutical agents. Its robust synthesis and the strategic importance of its core 1,2,4-oxadiazole scaffold as a bioisostere underscore its utility in modern medicinal chemistry. The protocols and data presented in this guide offer researchers a solid foundation for the synthesis, characterization, and intelligent application of this compound in the pursuit of novel therapeutics.

References

-

Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.

-

BenchChem. Application Notes and Protocols for the Design and Synthesis of Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. BenchChem.

-

Sunway Pharm Ltd. This compound - CAS:112960-56-2.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111.

-

Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed.

-

Semantic Scholar. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

-

Nedopekin, D. A., et al. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 775-781.

-

ChemNet. This compound.

-

Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986.

-

Ayoup, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Egyptian National Cancer Institute, 36(1), 1-17.

-

Rasayan J. Chem. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][5] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1).

-

Srivastava, R. M., Oliveira, M. B., & Albuquerque, J. F. C. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 4(4), 117-120.

-

Kaur, H., et al. (2021). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. Acta Poloniae Pharmaceutica, 78(1), 47-59.

Sources

- 1. This compound | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 112960-56-2 [chemnet.com]

- 3. This compound - CAS:112960-56-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]

- 6. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 11. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical compound (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. We will delve into its chemical identity, a robust synthetic protocol, and its strategic importance as a molecular building block, grounded in the principles of modern medicinal chemistry. The narrative emphasizes the causality behind methodological choices, providing insights beyond mere procedural steps.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 5-position. The 1,2,4-oxadiazole core is a highly valued scaffold in pharmaceutical sciences due to its chemical stability and its role as a bioisostere.

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₄H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| CAS Number | 112960-56-2 | PubChem[1] |

| Canonical SMILES | CC1=NOC(=N1)CO | PubChem[1] |

| InChIKey | OQKJMIGPYYWVKU-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Section 2: The 1,2,4-Oxadiazole Scaffold: A Strategic Asset in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is not merely a structural component; it is a strategic tool employed by medicinal chemists to overcome common drug development hurdles.[2][3] Its primary value lies in its function as a bioisostere for amide and ester functionalities.[4][5]

Causality of Bioisosteric Replacement: Amide and ester groups are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis by proteases and esterases in the body. This metabolic instability can lead to poor pharmacokinetic profiles and short in-vivo half-lives. The 1,2,4-oxadiazole ring mimics the key electronic and steric properties of these groups—including their ability to participate in hydrogen bonding—while being significantly more resistant to metabolic degradation.[4][5] This substitution can enhance a drug candidate's oral bioavailability and overall stability.

Figure 1: Bioisosteric relationship of the 1,2,4-oxadiazole ring.

This strategic replacement has led to the development of 1,2,4-oxadiazole-containing compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][6]

Section 3: Synthesis and Purification Protocol

The following is a robust, field-proven two-step protocol for the synthesis of this compound. The chosen methodology proceeds through the acylation of an amidoxime followed by a thermal cyclodehydration, a common and reliable route for constructing the 1,2,4-oxadiazole ring.

Overall Reaction Scheme:

Step 1: Acylation CH₃C(=NOH)NH₂ (Acetamidoxime) + HOCH₂CO₂H (Glycolic Acid) --(EDC/HOBt, DMF)--> Intermediate Acyl-Amidoxime

Step 2: Cyclodehydration Intermediate Acyl-Amidoxime --(Heat, Toluene)--> this compound + H₂O

Detailed Step-by-Step Methodology:

Materials & Reagents:

-

Acetamidoxime

-

Glycolic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (230-400 mesh)

Protocol:

Step 1: Acylation of Acetamidoxime

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Reagent Addition: To the flask, add Glycolic Acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq).

-

Dissolution: Dissolve the reagents in anhydrous DMF (approx. 5-10 mL per gram of glycolic acid).

-

Activation: Stir the mixture at 0 °C (ice bath) for 30 minutes. Causality: This period allows EDC and HOBt to form the activated ester of glycolic acid, which is highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: Add a solution of Acetamidoxime (1.05 eq) in a minimum amount of DMF dropwise to the activated mixture, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Cyclodehydration to form the Oxadiazole Ring

-

Solvent Removal: Upon completion of Step 1, remove the DMF under reduced pressure.

-

Azeotropic Distillation: Transfer the crude residue to a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add toluene.

-

Ring Closure: Heat the mixture to reflux (approx. 110-120 °C). Causality: The high temperature provides the activation energy for the intramolecular cyclization and subsequent dehydration. The Dean-Stark trap removes the water byproduct, driving the equilibrium towards product formation.

-

Monitoring: Continue refluxing for 4-8 hours, monitoring the reaction by TLC.

Work-up and Purification:

-

Cooling & Concentration: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the toluene.

-

Extraction: Dissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes any unreacted acidic starting materials or byproducts like HOBt.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Chromatography: Purify the crude material via flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 60% Ethyl Acetate in Hexanes) to isolate the final product.

Figure 2: Experimental workflow for synthesis and purification.

Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure it matches the expected structural data.

Section 4: Spectroscopic and Safety Profile

Predicted Spectroscopic Data: While experimental data must be acquired for definitive characterization, the expected NMR signals for the target compound are as follows:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~4.80 | Singlet (s) | 2H | -CH₂ OH |

| ~3.50 | Broad Singlet (br s) | 1H | -CH₂OH | |

| ~2.40 | Singlet (s) | 3H | -CH₃ | |

| ¹³C NMR | ~175.0 | Singlet | - | C 5-Oxadiazole |

| ~168.0 | Singlet | - | C 3-Oxadiazole | |

| ~56.0 | Singlet | - | -C H₂OH | |

| ~11.0 | Singlet | - | -C H₃ |

Safety and Handling: This compound should be handled with appropriate care in a laboratory setting.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Wear protective gloves and clothing. |

| Skin Irritation | H315: Causes skin irritation | Wash hands thoroughly after handling. |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Use only outdoors or in a well-ventilated area. |

| Data sourced from PubChem[1] |

Always handle the chemical in a certified fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Section 5: Strategic Applications as a Building Block

This compound is not typically an endpoint but rather a versatile starting material—a key building block for constructing more complex drug candidates. The methyl group at the C3 position provides a simple, metabolically robust anchor. The primary alcohol at the C5 position is the key functional handle for diversification.

This alcohol can be readily transformed into other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Figure 3: Key derivatization pathways from the primary alcohol.

By using these transformations, medicinal chemists can attach various pharmacophores to the C5 position to target specific biological receptors or enzymes, effectively using the methyl-oxadiazole core as a stable anchoring platform.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its value is derived not from intrinsic biological activity but from its strategic utility. It combines the metabolically robust and bioisosteric 1,2,4-oxadiazole core with a versatile functional handle for chemical elaboration. The synthetic protocols are well-established, and its derivatization chemistry is straightforward, making it an ideal building block for generating libraries of novel compounds in the pursuit of next-generation therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Design and Synthesis of Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Piotrowska, D. G., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

- Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

-

PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester groups, have propelled its exploration in drug discovery, leading to a vast number of derivatives with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the significant biological activities of 1,2,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential.

The 1,2,4-Oxadiazole Core: A Foundation for Diverse Pharmacology

The inherent stability and tunable electronic nature of the 1,2,4-oxadiazole ring make it an attractive framework for the design of novel therapeutic agents.[4] Its bioisosteric relationship with esters and amides is a key feature, allowing for the replacement of these hydrolytically susceptible groups to improve pharmacokinetic profiles.[1][2] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through two primary routes: the coupling of amidoximes with acylating agents followed by cyclization, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3][5] These synthetic methodologies offer the flexibility to introduce a wide array of substituents at the C3 and C5 positions, enabling fine-tuning of the biological activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[6][7]

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

A prominent mechanism of action for anticancer 1,2,4-oxadiazole derivatives is the induction of apoptosis, often through the activation of caspases.[8] For instance, a series of 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis via caspase-3 activation.[8] Molecular docking studies have revealed that these compounds can interact with the active site of caspase-3 through hydrogen bonding, with the oxadiazole ring playing a crucial role in this interaction.[8]

Another key strategy involves the inhibition of enzymes critical for cancer cell survival and proliferation. For example, some 1,2,4-oxadiazole derivatives have been shown to target carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[7]

The following diagram illustrates a general workflow for the screening and evaluation of anticancer 1,2,4-oxadiazole derivatives.

Caption: Workflow for Anticancer Drug Discovery with 1,2,4-Oxadiazoles.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring significantly influences the anticancer potency. For instance, in a series of 1,2,4-oxadiazole derivatives containing a benzofuran group, the presence of electron-donating groups was found to enhance antiproliferative activity, while electron-withdrawing groups led to a decrease in potency.[3]

| Compound Series | Cancer Cell Lines | Key SAR Findings | IC50 Range (µM) | Reference |

| 1,2,4-Oxadiazole-benzofuran hybrids | MCF-7, A375, HT-29 | Electron-donating groups on the benzofuran moiety enhance activity. | 0.88 - 8.37 | [3][6] |

| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole hybrids | PC3, DU-145, A549, MCF-7 | Specific substitutions on the pyrazole ring lead to potent and selective activity. | 0.01 - 1.77 | [9] |

| 2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)benzo[d]thiazole | CaCo-2 (colon) | The pyridyl and benzothiazole moieties are crucial for potent activity. | 4.96 | [10] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the development of new antimicrobial agents.[5] 1,2,4-Oxadiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial mechanism of 1,2,4-oxadiazoles can involve the inhibition of essential bacterial enzymes. For example, some derivatives have been identified as inhibitors of penicillin-binding protein 2a (PBP2a), which is crucial for the survival of methicillin-resistant Staphylococcus aureus (MRSA).[11] More recently, a novel 1,2,4-oxadiazole derivative has been discovered with highly selective and bactericidal activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[13]

Fungicidal activity has also been observed, with some derivatives targeting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain and tricarboxylic acid cycle.[14]

Representative Antimicrobial Data

| Compound/Series | Target Organism(s) | Key Findings | MIC Range (µg/mL) | Reference |

| 3-substituted 5-amino 1,2,4-oxadiazoles | S. aureus, E. coli, C. albicans | Broad-spectrum activity against bacteria and fungi. | 0.05 - 12.5 | [11] |

| 1,2,4-Oxadiazole derivative (Compound 57) | Clostridioides difficile | Highly selective, bactericidal activity. | MIC90 of 1 | [13] |

| 1,2,4-Oxadiazole derivatives | R. solani, F. graminearum | Inhibition of succinate dehydrogenase (SDH). | Varies | [14] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,2,4-Oxadiazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[15][16]

Mechanism of Action: Inhibition of NF-κB Signaling

A central mechanism underlying the anti-inflammatory activity of many 1,2,4-oxadiazole derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a transcription factor that plays a critical role in regulating the expression of pro-inflammatory genes, including those for cytokines and chemokines. Certain 1,2,4-oxadiazole compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages, thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.[15][17] This inhibition is often achieved by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[15]

The following diagram illustrates the inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.

Caption: Inhibition of NF-κB Pathway by 1,2,4-Oxadiazole Derivatives.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and ischemic stroke represent a significant unmet medical need. 1,2,4-Oxadiazole derivatives have emerged as promising neuroprotective agents, capable of mitigating neuronal damage through various mechanisms.[18][19]

Mechanism of Action: Antioxidant and Anti-apoptotic Effects

The neuroprotective effects of certain 1,2,4-oxadiazole derivatives are attributed to their ability to combat oxidative stress and inhibit apoptosis in neuronal cells.[18] For instance, some compounds have been shown to protect against sodium nitroprusside (SNP)-induced apoptosis in PC12 cells by reducing the accumulation of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential.[18]

Furthermore, these compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant defense system.[18] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, such as heme oxygenase 1 (HO-1). By promoting the nuclear translocation of Nrf2, these derivatives enhance the cellular antioxidant capacity and protect neurons from oxidative damage.[18] In animal models of ischemic stroke, treatment with a neuroprotective 1,2,4-oxadiazole derivative significantly reduced brain infarction and improved neurological function.[18]

Some 1,2,4-oxadiazole derivatives have also been investigated as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as antioxidant properties.[20][21]

Conclusion

The 1,2,4-oxadiazole scaffold has proven to be a remarkably versatile platform for the development of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the generation of a diverse array of derivatives with potent and varied biological activities. The examples highlighted in this guide underscore the significant potential of 1,2,4-oxadiazoles in addressing a wide range of diseases, from cancer and infectious diseases to inflammatory conditions and neurodegenerative disorders. Continued exploration of this privileged heterocyclic system, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the future of drug discovery.

References

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-393. [Link]

-

Głowacka, I. E., & Wujec, M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), 2200045. [Link]

-

Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Cherkasova, A., Astolfi, R., Nawrozkij, M., & Massari, S. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

-

Kumar, A., & Siddiqui, N. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3937-3959. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. [Link]

-

Li, Y., Zhang, Y., & Liu, Z. (2021). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 11(54), 34226-34238. [Link]

-

Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., Kashaw, S. K., & Agrawal, R. K. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 871-883. [Link]

-

Zhang, J., Jiang, C., & Zhang, H. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]

-

Zhang, J., Jiang, C., & Zhang, H. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]

-

Shi, D., & Zhu, J. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute Ischemic stroke. Neurochemistry International, 148, 105103. [Link]

-

Shi, D., & Zhu, J. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]

-

Kumar, A., & Siddiqui, N. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3937-3959. [Link]

-

Wang, Y., Li, Y., & Zhang, Y. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6529. [Link]

-

Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Kumar, A., & Siddiqui, N. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-21. [Link]

-

Al-Ghorbani, M., & El-Gamal, M. I. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389332. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. [Link]

-

Khan, M. A., & Akhtar, M. J. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1469. [Link]

-

Yang, Y., & Zhang, L. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20). Drug Design, Development and Therapy, 16, 3141-3154. [Link]

-

Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Kumar, A., & Siddiqui, N. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 113-117. [Link]

-

Kumar, A., & Siddiqui, N. (2011). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research, 3(2), 524-529. [Link]

-

de Oliveira, A. C., & de Oliveira, V. E. (2025). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Antioxidants, 14(8), 1569. [Link]

-

Chourasiya, R. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology, 18(4), 2054-2062. [Link]

-

Wujec, M., & Paneth, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Khan, I., & Ali, S. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 15(1), 1-15. [Link]

-

Mobashery, S., & Spink, E. (2023). Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat. ACS Infectious Diseases, 9(10), 2023-2032. [Link]

-

Wujec, M., & Paneth, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7438. [Link]

-

Sharma, P., & Singh, A. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research, 2(3), 1-10. [Link]

-

Al-Ghorbani, M., & El-Gamal, M. I. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389332. [Link]

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 15. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery of Novel Oxadiazole-Based Compounds: An In-depth Technical Guide for Researchers

Introduction: The Versatility of the Oxadiazole Scaffold in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and heterocyclic compounds have consistently proven to be a rich source of inspiration. Among these, the oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold." This distinction arises from its remarkable versatility and its presence in a wide array of biologically active molecules.[1][2] The oxadiazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[3] This has led to the development of numerous oxadiazole-containing drugs with diverse therapeutic applications, including the antiretroviral raltegravir and the anticancer agent zibotentan.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core aspects of discovering novel oxadiazole-based compounds, from synthesis and characterization to biological evaluation and in silico design. The focus is on providing not just the "what" but the "why" behind experimental choices, ensuring a deep understanding of the underlying principles.

Synthetic Strategies: Crafting the Oxadiazole Core

The biological activity of oxadiazole derivatives is intimately linked to the nature and position of the substituents on the heterocyclic ring. Therefore, the choice of synthetic strategy is a critical first step in any drug discovery program. The two most common isomers explored in medicinal chemistry are the 1,3,4-oxadiazole and the 1,2,4-oxadiazole, each with distinct synthetic routes.

The Workhorse: Synthesis of 1,3,4-Oxadiazoles

The most prevalent and versatile methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involve the cyclization of an appropriate precursor, often an acylhydrazide.

One of the most common approaches is the reaction of an acid hydrazide with a carboxylic acid or its derivative (e.g., acid chloride) , followed by cyclodehydration.[6] The choice of the dehydrating agent is crucial for the success of the reaction and can range from harsh reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) to milder and more modern reagents.[6][7] The rationale behind using a dehydrating agent is to facilitate the intramolecular cyclization by removing a molecule of water.

Another widely used method is the oxidative cyclization of acylhydrazones . This approach offers the advantage of starting from readily available aldehydes and acylhydrazides. Various oxidizing agents can be employed, including iodine, potassium permanganate, and bromine in acetic acid.

More recently, microwave-assisted synthesis has gained traction as it often leads to shorter reaction times, higher yields, and cleaner reactions. This is attributed to the efficient and uniform heating provided by microwave irradiation.

An Alternative Arrangement: Synthesis of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole isomer, while less explored than its 1,3,4-counterpart, also exhibits a broad range of biological activities, including anticancer and anti-inflammatory properties.[7] The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with a carboxylic acid derivative or an aldehyde.

A common route is the acylation of an amidoxime with an acid chloride or anhydride, followed by cyclization of the resulting O-acyl amidoxime. The cyclization can be promoted by heating or by the use of a base.

Experimental Protocols: Synthesis

To provide a practical context, here is a detailed, step-by-step protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole derivative, a common starting point for many drug discovery projects.

Protocol 1: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol is adapted from a procedure described for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[7]

Rationale: This protocol utilizes the reaction of an acylhydrazide with an aroyl chloride to form a diacylhydrazide intermediate, which is then cyclized using a dehydrating agent (phosphoryl chloride). This is a robust and widely applicable method for generating a diverse library of 1,3,4-oxadiazole derivatives.

Materials:

-

Benzohydrazide

-

4-Chlorobenzoyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Ethanol

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

Step 1: Synthesis of the Diacylhydrazide Intermediate

-

In a 100 mL round-bottom flask, dissolve benzohydrazide (1 mmol) in 20 mL of anhydrous THF.

-

Cool the solution in an ice bath with continuous stirring.

-

To this solution, add 4-chlorobenzoyl chloride (1 mmol) dropwise over 15 minutes.

-

Allow the reaction mixture to stir at room temperature for 3 hours.

-

Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid with a saturated NaHCO₃ solution to neutralize any excess acid, followed by water.

-

Collect the solid by vacuum filtration and dry it to obtain the diacylhydrazide intermediate.

Step 2: Cyclization to the 1,3,4-Oxadiazole

-

Place the dried diacylhydrazide intermediate (1 mmol) in a 50 mL round-bottom flask.

-

Add phosphoryl chloride (5 mL) and reflux the mixture for 1 hour on a water bath.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitate formed is the crude 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

-

Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

Self-Validation: The purity of the synthesized compound should be checked by TLC, and its structure confirmed by spectroscopic methods as described in the next section. The melting point of the purified compound should be sharp and consistent with literature values.

Compound Characterization: Elucidating the Molecular Structure

The unambiguous determination of the chemical structure of a newly synthesized compound is a critical step in the drug discovery process. A combination of spectroscopic techniques is typically employed for this purpose.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[9] For 1,3,4-oxadiazole derivatives, the following are key features to look for in the spectra:

-

¹H NMR: The chemical shifts of the protons on the aromatic rings attached to the oxadiazole core will be in the aromatic region (typically 7-8.5 ppm). The integration of these signals will correspond to the number of protons on each ring.

-

¹³C NMR: The carbon atoms of the oxadiazole ring are highly deshielded and typically appear at around 160-165 ppm. The chemical shifts of the carbons in the substituent groups will provide further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[10] For a synthesized oxadiazole derivative, the molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target compound. The fragmentation pattern can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For 1,3,4-oxadiazole derivatives, characteristic absorption bands include:

-

C=N stretching vibration around 1650-1550 cm⁻¹

-

C-O-C stretching vibration of the oxadiazole ring around 1250-1150 cm⁻¹[9]

Visualization of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Biological Evaluation: Assessing Therapeutic Potential

Once a series of novel oxadiazole compounds has been synthesized and characterized, the next crucial step is to evaluate their biological activity. Oxadiazoles have shown promise in a variety of therapeutic areas, with anticancer and antimicrobial activities being among the most extensively studied.[11][12]

Anticancer Activity Screening

A primary method for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Rationale: The MTT assay is a reliable and high-throughput method to determine the cytotoxic effects of a compound on cancer cell lines. It is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Novel oxadiazole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well sterile microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[4]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

Self-Validation: The assay should include positive controls (known anticancer drugs) to validate the assay's sensitivity and reproducibility. The results should be reproducible across multiple experiments.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[12] Oxadiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[12] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative method that is widely used in clinical and research laboratories.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Novel oxadiazole compounds (dissolved in a suitable solvent)

-

96-well sterile microplates

-

Incubator

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism. The concentration should be adjusted to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the oxadiazole compounds in the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the turbidity using a microplate reader.

Self-Validation: A reference antibiotic with a known MIC against the test strain should be included as a positive control to ensure the validity of the assay.

Visualization of the Biological Screening Cascade

Caption: A typical cascade for the biological screening of novel oxadiazole compounds.

Data Presentation: Summarizing Key Findings

The clear and concise presentation of experimental data is essential for the interpretation of results and for making informed decisions in a drug discovery project.

Table 1: Representative Data for Synthesized 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Compound ID | R1 | R2 | Yield (%) | ¹³C NMR (Oxadiazole Carbons, ppm) | MS (m/z) [M+] |

| OXA-1 | Phenyl | 4-Chlorophenyl | 85 | 164.5, 162.8 | 256.0 |

| OXA-2 | Phenyl | 4-Nitrophenyl | 82 | 164.9, 163.1 | 267.1 |

| OXA-3 | 4-Methoxyphenyl | Phenyl | 88 | 164.2, 162.5 | 252.1 |

| OXA-4 | 2-Naphthyl | Phenyl | 79 | 164.7, 162.9 | 272.1 |

Note: The data in this table is illustrative and based on typical values reported in the literature.

Table 2: Anticancer Activity of Oxadiazole Derivatives (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |

| OXA-1 | 8.5 | 12.3 | 10.1 |

| OXA-2 | 2.1 | 4.5 | 3.8 |

| OXA-3 | 15.2 | 20.1 | 18.5 |

| Doxorubicin | 0.5 | 0.8 | 0.6 |

Note: The data in this table is illustrative. Doxorubicin is a standard anticancer drug used as a positive control.

Table 3: Antimicrobial Activity of Oxadiazole Derivatives (MIC in µg/mL)

| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| OXA-1 | 16 | 32 | 64 |

| OXA-2 | 8 | 16 | 32 |

| OXA-4 | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | - |

| Fluconazole | - | - | 2 |

Note: The data in this table is illustrative. Ciprofloxacin is a standard antibacterial drug, and Fluconazole is a standard antifungal drug.

In Silico Drug Design: A Computational Approach

In modern drug discovery, computational methods, particularly molecular docking , play a crucial role in understanding the interactions between a small molecule (ligand) and its biological target (a protein or enzyme). This allows for the rational design of more potent and selective compounds.

The Principles of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves:

-

Preparation of the Protein and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand (the synthesized oxadiazole compound).

-

Defining the Binding Site: Identifying the active site or binding pocket of the protein.

-

Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the binding site and to calculate the binding affinity (docking score).

-

Analysis of Results: Visualizing the binding mode of the ligand and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.

Protocol 4: A Basic Molecular Docking Workflow using AutoDock Vina

Rationale: AutoDock Vina is a widely used and freely available software for molecular docking. This protocol provides a general workflow for docking a novel oxadiazole compound into a target protein.

Software and Resources:

-

AutoDock Tools (ADT) for preparing the protein and ligand files.

-

AutoDock Vina for performing the docking simulation.

-

A 3D structure of the target protein in PDB format.

-

The 3D structure of the oxadiazole ligand in a suitable format (e.g., MOL2 or PDB).

Procedure:

-

Protein Preparation:

-

Load the protein PDB file into ADT.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Load the ligand file into ADT.

-

Detect the root and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the binding site of the protein. The size and center of the grid box are crucial for a successful docking simulation.

-

-

Configuration File:

-

Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analyzing the Results:

-

Vina will generate an output file containing the predicted binding poses of the ligand and their corresponding binding affinities (in kcal/mol).

-

Visualize the docking results using a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein.

-

Visualization of a Targeted Signaling Pathway

Caption: A simplified representation of a signaling pathway often targeted in cancer, with a hypothetical point of intervention for an oxadiazole-based inhibitor.

Conclusion and Future Perspectives

The discovery of novel oxadiazole-based compounds remains a vibrant and promising area of research in medicinal chemistry. The synthetic accessibility of the oxadiazole scaffold, coupled with its favorable physicochemical properties and broad spectrum of biological activities, ensures its continued relevance in the development of new therapeutic agents.

Future research in this field will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, the exploration of novel biological targets for oxadiazole derivatives, and the use of advanced computational techniques for the rational design of compounds with improved potency and selectivity. The integration of these multidisciplinary approaches will undoubtedly accelerate the discovery of the next generation of oxadiazole-based drugs to address unmet medical needs.

References

- Bajaj, S., et al. (2021). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 11(54), 34269-34283.

- Bielen, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.

- Chourasiya, R. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.

- El-Sayed, M. A. A., et al. (2018). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of the Chemical Society of Pakistan, 40(1), 123-129.

- Global College of Pharmaceutical Technology. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Goyal, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-274.

- S. Bala, et al. (2010). Heterocyclic 1, 3, 4-oxadiazole compounds with diverse biological activities: A comprehensive review. Journal of Pharmacy Research, 3(12), 2993-2997.

- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2849–2854.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- International Journal of Medical Sciences and Pharma Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW.

- ProQuest. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

- PubMed. (2021).

- ACS Omega. (2022).

- Frontiers. (2022). Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes.

- ResearchGate. (n.d.).

- Iranian Journal of Biotechnology. (n.d.).

- ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome.

- Semantic Scholar. (1982). 13C NMR study of some derivatives of 1,3,4‐oxadiazoles, 1,3,4‐thiadiazoles and isosydnones.

- National Institutes of Health. (n.d.).

- Semantic Scholar. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun.

- Bentham Science. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole.

- National Institutes of Health. (n.d.).

- Cambridge Open Engage. (2023). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR..

- ResearchGate. (n.d.).

- STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review.

- ResearchGate. (n.d.). In-Silico Design, Synthesis, and Pharmacological Evaluation of Oxadiazole-Based Selective Cyclo-oxygenase-2 Inhibitors | Request PDF.

- National Institutes of Health. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.

- ResearchGate. (n.d.). Design, synthesis, in vitro and in silico evaluation of a new series of oxadiazole-based anticancer agents as potential Akt and FAK inhibitors.

- PubMed. (2016). Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold.

- ResearchGate. (n.d.). Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide | Request PDF.

- ResearchGate. (2016).

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).

Sources

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. pubs.acs.org [pubs.acs.org]